4,4-Dimethyloxolane-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyloxolane-3-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyloxolane-3-sulfonyl chloride typically involves the reaction of 4,4-Dimethyloxolane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,4-Dimethyloxolane+Chlorosulfonic acid→4,4-Dimethyloxolane-3-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyloxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
4,4-Dimethyloxolane-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The sulfonyl group is highly reactive, making it a useful functional group in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Benzenesulfonyl chloride: Contains a benzene ring attached to the sulfonyl chloride group.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene ring attached to the sulfonyl chloride group.
Uniqueness
4,4-Dimethyloxolane-3-sulfonyl chloride is unique due to its oxolane ring structure, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other sulfonyl chlorides may not be effective.
Properties
Molecular Formula |
C6H11ClO3S |
---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
4,4-dimethyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c1-6(2)4-10-3-5(6)11(7,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
ILJASAJWLASTHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC1S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.